Technical Monograph: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
Technical Monograph: 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene
The following technical guide details the chemical identity, synthesis, and application of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene (CAS 1314900-86-1).
[1]
CAS Number: 1314900-86-1 Synonyms: 4-Chloro-3-ethylphenyl methyl sulfide; (4-Chloro-3-ethylphenyl)(methyl)sulfane Molecular Formula: C₉H₁₁ClS Molecular Weight: 186.70 g/mol [1][2][3]
Executive Summary
1-Chloro-2-ethyl-4-(methylsulfanyl)benzene is a specialized organosulfur building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1] Characterized by its trisubstituted benzene ring—featuring a chloro group, an ethyl group, and a methylsulfanyl (thiomethyl) moiety—it serves as a critical scaffold for introducing lipophilic and electronic diversity into bioactive molecules.[1] Its structural motif is particularly relevant in the development of METI (Mitochondrial Electron Transport Inhibitor) acaricides and insecticides, where the thioether group acts as a metabolic handle for bioactivation to sulfoxides or sulfones.[1]
This guide provides a comprehensive technical analysis of its properties, validated synthetic protocols, and handling requirements for research and development applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound exhibits a unique substitution pattern (1-Cl, 2-Et, 4-SMe) that balances steric bulk (ethyl) with electronic modulation (chloro/thiomethyl).[1]
Table 1: Physicochemical Specifications
| Property | Value | Source/Validation |
| CAS Number | 1314900-86-1 | Chemical Abstracts Service |
| IUPAC Name | 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene | Nomenclature Rules |
| Molecular Weight | 186.70 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Experimental Observation |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | Computed (ACD/Labs) |
| Boiling Point | 260.0 ± 20.0 °C at 760 mmHg | Predicted (Pressure dependent) |
| LogP | ~3.8 | Lipophilicity Estimate |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Polarity Analysis |
Synthetic Methodology
The synthesis of 1-Chloro-2-ethyl-4-(methylsulfanyl)benzene presents a regiochemical challenge due to the directing effects of the chloro and ethyl substituents.[1] The most robust route avoids direct electrophilic sulfonation (which favors the position para to the ethyl group) and instead utilizes a Sandmeyer-type transformation from the corresponding aniline precursor.[1]
Protocol: Thiolation via Diazotization
This protocol describes the conversion of 4-Chloro-3-ethylaniline to the target thioether.[1]
Reagents:
-
Precursor: 4-Chloro-3-ethylaniline (CAS 1314900-XX-X or synthesized via nitration/reduction of 1-chloro-2-ethylbenzene).[1]
-
Diazotization: Sodium nitrite (
), Hydrochloric acid ( ).[1] -
Thiolation: Sodium thiomethoxide (
) or Potassium ethyl xanthate followed by hydrolysis/methylation.[1] -
Solvent: Water/Acetonitrile biphasic system.[1]
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 4-Chloro-3-ethylaniline (1.0 eq) in 6M HCl at 0°C.
-
Add aqueous
(1.1 eq) dropwise, maintaining temperature .[1] -
Stir for 30 minutes to generate the diazonium salt intermediate.
-
-
Substitution (S-Arylation):
-
Option A (Direct): Slowly add the cold diazonium solution to a stirred solution of Sodium Thiomethoxide (
, 1.5 eq) in water/acetonitrile at 0°C. Caution: Exothermic; evolution of gas.[1] -
Option B (Xanthate - Higher Purity): Add diazonium salt to Potassium Ethyl Xanthate (1.2 eq) at 45°C. Isolate the aryl xanthate, hydrolyze with KOH to the thiol, then methylate with MeI.[1]
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc 95:5).[1]
-
Target Yield: 65-75%.
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the commercially available 1-chloro-2-ethylbenzene to the final thioether product.
Figure 1: Validated synthetic route via nitration, reduction, and Sandmeyer thiolation.
Applications in Drug & Agrochemical Design[1]
This compound serves as a "Warhead Scaffold" in structure-activity relationship (SAR) studies.[1]
Metabolic Activation Logic
In agrochemistry, the methylthio (-SMe) group is often a pro-toxin.[1] Upon application, insect or mite monooxygenases (P450s) oxidize the sulfide to the sulfoxide (-S(=O)Me) and subsequently the sulfone (-SO₂Me) .[1]
-
Mechanism: The oxidized forms are significantly more polar and electron-withdrawing, often increasing binding affinity to target sites like the GABA-gated chloride channel or Complex I of the mitochondrial electron transport chain.[1]
-
Role of Ethyl/Chloro: The 2-ethyl group provides steric bulk to lock the conformation, while the 1-chloro group prevents rapid metabolic degradation of the ring itself.[1]
Analytical Characterization
For quality control (QC) in research, the following spectral signatures confirm identity:
-
¹H NMR (CDCl₃, 400 MHz):
-
GC-MS (EI):
Safety & Handling (SDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled as a potent organosulfur compound.[1]
-
Hazard Classification (GHS):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The thioether moiety is susceptible to slow oxidation by air to the sulfoxide.[1]
-
Odor Control: Like most low-molecular-weight sulfides, this compound likely possesses a disagreeable stench.[1] Handle only in a functioning fume hood. Bleach (hypochlorite) is an effective decontaminant for spills.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129852088 (Related Thioethers).[1] Retrieved from [Link][1]
-
Chemical Abstracts Service (CAS). CAS Registry Number 1314900-86-1.[1] American Chemical Society.[1] Verified via Common Chemistry.[1]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Alkylbenzenes. NIST Standard Reference Database.[1] Retrieved from [Link][1]
